molecular formula C19H14FNO B105748 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde CAS No. 121660-37-5

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde

Cat. No.: B105748
CAS No.: 121660-37-5
M. Wt: 291.3 g/mol
InChI Key: JAHBIRPTCXOGLB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde is a chemical compound with significant importance in pharmaceutical research. It is a key intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent. The compound’s structure includes a quinoline ring substituted with a cyclopropyl group and a 4-fluorophenyl group, making it a valuable building block in medicinal chemistry .

Preparation Methods

The synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde involves a three-step total mechano-synthesis process. The starting material is 4-bromoquinoline, which undergoes the following steps :

    Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the cyclopropyl group.

    Mechanochemical Minisci C–H Alkylation: This step introduces the 4-fluorophenyl group through a C–H alkylation reaction.

    Extrusive Oxidation Heck Coupling: The final step involves the oxidation and coupling to form the aldehyde group at the 3-position of the quinoline ring.

These steps are carried out under eco-friendly reaction conditions, making the process efficient and scalable for industrial production .

Chemical Reactions Analysis

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:

    2-Cyclopropyl-4-(4-chlorophenyl)quinoline-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    2-Cyclopropyl-4-(4-methylphenyl)quinoline-3-carbaldehyde: Similar structure but with a methyl group instead of fluorine.

    2-Cyclopropyl-4-(4-nitrophenyl)quinoline-3-carbaldehyde: Similar structure but with a nitro group instead of fluorine.

The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activity .

Biological Activity

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (CAS: 1346597-84-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its synthesis and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H14FNO\text{C}_{19}\text{H}_{14}\text{FNO}

It features a quinoline core, which is known for its diverse biological activities, and a cyclopropyl group that may enhance its pharmacological profile.

Synthesis

The synthesis of this compound has been achieved through various methods, including a three-step total mechano-synthesis involving:

  • Suzuki–Miyaura Coupling : A reaction that forms carbon-carbon bonds.
  • Mechanochemical Minisci C–H Alkylation : A method that introduces alkyl groups into aromatic compounds.
  • Oxidative Heck Coupling : A reaction that allows for the formation of alkenes.

This synthetic route emphasizes eco-friendly conditions and high efficiency, making it suitable for large-scale production .

Antibacterial Activity

Research indicates that compounds related to quinoline derivatives exhibit significant antibacterial properties. In particular, this compound has shown promising activity against various bacterial strains. For example, studies reveal that similar compounds have minimum inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria, including E. coli and Bacillus mycoides .

Bacterial Strain MIC (mg/mL)
E. coli0.0048
Bacillus mycoides0.0098
C. albicans0.039

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against strains such as Candida albicans. The observed MIC values suggest moderate to good antifungal properties, which are crucial for developing treatments for fungal infections .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with bacterial cell membranes or inhibit key metabolic pathways, similar to other quinoline derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives:

  • Study on Antimicrobial Activity : A study published in MDPI reported that related compounds exhibited significant antimicrobial activity with varying MIC values across different strains .
  • Synthesis and Biological Evaluation : Research highlighted the synthesis of various derivatives from the quinoline family, demonstrating their broad-spectrum antimicrobial properties and potential for further drug development .
  • Anticancer Studies : Investigations into the anticancer effects of quinolines have shown that modifications to the structure can enhance potency against specific cancer types .

Properties

IUPAC Name

2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-11,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHBIRPTCXOGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433224
Record name 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121660-37-5
Record name 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121660-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxaldehyde, 2-cyclopropyl-4-(4-fluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 4-(4′-fluorophenyl)-2-cyclopropylquinoline-3-carboxylate (32.1 g, 100 mmol) and toluene (300 ml) were placed in a different 1000 ml three-necked flask, and the system was replaced by nitrogen and cooled to −5° C. To this solution was added dropwise the entire amount of a toluene solution prepared earlier by mixing sodium bis(2-methoxyethoxy)aluminum hydride and morpholine, while maintaining the inner temperature to not higher than 0° C., and after completion of the addition, the mixture was heated to room temperature and stirred for 3 hr. This reaction mixture was added dropwise to a 15% aqueous sulfuric acid solution (200 ml) while maintaining the inner temperature to not higher than 10° C. The organic layer was separated from the mixture and the aqueous layer was extracted with toluene (30 ml). The extract was combined with the organic layer obtained earlier. The mixture was washed with water (100 ml), dried over anhydrous sodium sulfate and concentrated. The obtained residue was recrystallized from diisopropyl ether to give 4-(4′-fluorophenyl)-2-cyclopropylquinoline-3-carbaldehyde (22.4 g, yield 76%).
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32.1 g
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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (0.569 g, 15 mmol) was placed in a 50 ml volume three-necked flask equipped with a thermometer, a magnetic stirrer and a dropping funnel, and tetrahydrofuran (10 ml) was added as a solvent, followed by replacement of the system with nitrogen. To this solution was added dropwise morpholine (4.18 g, 48 mmol) gradually at room temperature, and after completion of the addition, the mixture was stirred at room temperature for 1 hr. This solution was cooled to 0° C. and a solution obtained by dissolving methyl 4-(4′-fluorophenyl)-2-cyclopropylquinoline-3-carboxylate (3.21 g, 10 mmol) in tetrahydrofuran (9.63 g) was added dropwise to this solution while maintaining the inner temperature to not higher than 0° C. After the completion of the addition, the mixture was stirred for 2 more hours at 10 to 20° C. This reaction mixture was added dropwise to a 15% aqueous sulfuric acid solution (50 ml) while maintaining the inner temperature to not higher than 10° C., and then, toluene (50 ml) was added to the mixture. The organic layer was separated from the mixture and the aqueous layer was extracted with toluene (10 ml). The extract was combined with the organic layer obtained earlier and the mixture was washed with water (30 ml), dried over anhydrous sodium sulfate, then low boiling point components, such as the solvent and the like, were removed under reduced pressure. The obtained residue was purified by column chromatography (eluent: hexane-ethyl acetate mixture) to give 4-(4′-fluorophenyl)-2-cyclopropylquinoline-3-carbaldehyde (2.27 g, yield 77%) as a pale-yellow solid having the following properties.
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0.569 g
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Reactant of Route 2
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Reactant of Route 3
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Reactant of Route 4
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Reactant of Route 5
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Reactant of Route 6
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde

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